![molecular formula C₁₈H₂₃NO₈ B1139891 (4Ar,6S,7S,8R,8aS)-6-(4-硝基苯氧基)螺[4,4a,6,7,8,8a-六氢吡喃[3,2-d][1,3]二氧六环-2,1'-环己烷]-7,8-二醇 CAS No. 102717-16-8](/img/structure/B1139891.png)

(4Ar,6S,7S,8R,8aS)-6-(4-硝基苯氧基)螺[4,4a,6,7,8,8a-六氢吡喃[3,2-d][1,3]二氧六环-2,1'-环己烷]-7,8-二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

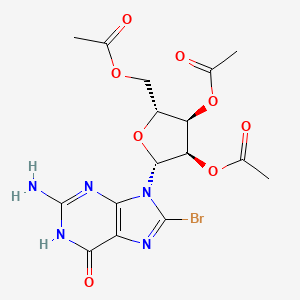

(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol is a useful research compound. Its molecular formula is C₁₈H₂₃NO₈ and its molecular weight is 381.38. The purity is usually 95%.

BenchChem offers high-quality (4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

蛋白质组学研究

该化合物在蛋白质组学研究中用于研究蛋白质相互作用和功能。 它作为糖苷酶等酶的底物,而糖苷酶对于理解蛋白质糖基化模式至关重要 {svg_1}.

碳水化合物代谢研究

研究人员利用该化合物来探索碳水化合物代谢。 它有助于阐明细胞内碳水化合物合成和分解途径以及调控机制 {svg_2}.

糖苷酶抑制剂鉴定

该化合物在鉴定糖苷酶抑制剂中起着重要作用。 这些抑制剂在治疗糖尿病和癌症等疾病方面具有潜在的治疗应用,在这些疾病中糖苷酶发挥作用 {svg_3}.

酶活性测定

它是β-D-甘露吡喃糖苷酶活性测定的底物。 通过测量该酶的活性,科学家可以深入了解各种生物过程和疾病状态 {svg_4}.

糖蛋白结构分析

p-硝基苯基4,6-环己叉基-β-D-甘露吡喃糖苷用于确定糖蛋白的结构细节。 这对理解这些蛋白质的功能和相互作用至关重要 {svg_5}.

生物医学研究

在生物医学研究中,该化合物是细胞信号传导和通讯研究中的关键因素,特别是在细胞如何响应碳水化合物分子方面 {svg_6}.

诊断工具的开发

该化合物在酶测定中的作用使其成为开发诊断工具的宝贵工具。 这些工具可以检测和测量与各种疾病相关的酶水平 {svg_7}.

制药应用

作用机制

Target of Action

The primary target of p-Nitrophenyl 4,6-Cyclohexylidene-beta-D-mannopyranoside is the enzyme β-D-mannopyranosidase . This enzyme plays a crucial role in the metabolism of carbohydrates, specifically in the hydrolysis of terminal, non-reducing mannose residues in mannose oligosaccharides .

Mode of Action

p-Nitrophenyl 4,6-Cyclohexylidene-beta-D-mannopyranoside acts as a substrate for the β-D-mannopyranosidase enzyme . The enzyme cleaves the glycosidic bond in the compound, resulting in the release of p-nitrophenol and mannose . The released p-nitrophenol can be detected spectrophotometrically, which makes this compound useful in enzyme assays .

Biochemical Pathways

The action of p-Nitrophenyl 4,6-Cyclohexylidene-beta-D-mannopyranoside primarily affects the carbohydrate metabolism pathway , specifically the breakdown of mannose oligosaccharides . The downstream effects include the release of mannose, which can be further metabolized or used in glycosylation processes .

Pharmacokinetics

It is known to be soluble in chloroform, ethyl acetate, and methanol . Its bioavailability would be influenced by factors such as absorption, distribution, metabolism, and excretion, which are typical for any compound.

Result of Action

The enzymatic action on p-Nitrophenyl 4,6-Cyclohexylidene-beta-D-mannopyranoside results in the release of mannose and p-nitrophenol . The released mannose can participate in various biochemical processes, including glycosylation of proteins. The p-nitrophenol can be detected spectrophotometrically, providing a measure of the enzyme’s activity .

Action Environment

The action of p-Nitrophenyl 4,6-Cyclohexylidene-beta-D-mannopyranoside is influenced by environmental factors such as pH and temperature, which can affect the activity of the β-D-mannopyranosidase enzyme . Additionally, the presence of other substances in the environment, such as inhibitors or activators of the enzyme, could also influence the compound’s action, efficacy, and stability.

属性

IUPAC Name |

(4aR,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO8/c20-14-15(21)17(25-12-6-4-11(5-7-12)19(22)23)26-13-10-24-18(27-16(13)14)8-2-1-3-9-18/h4-7,13-17,20-21H,1-3,8-10H2/t13-,14-,15+,16-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZQEKQIBZZACU-NQNKBUKLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OCC3C(O2)C(C(C(O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)OC[C@@H]3[C@@H](O2)[C@@H]([C@@H]([C@@H](O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide](/img/structure/B1139820.png)

![N-[(2S)-1,3-dihydroxyhept-4-en-2-yl]butanamide](/img/structure/B1139826.png)